2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol

Catalog No.
S14170685
CAS No.
M.F
C10H11NOS
M. Wt
193.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol

Product Name

2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol

IUPAC Name

2-amino-2-(1-benzothiophen-3-yl)ethanol

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

InChI

InChI=1S/C10H11NOS/c11-9(5-12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9,12H,5,11H2

InChI Key

HMNGJWLZGNEWNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CO)N

2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol is an organic compound characterized by the presence of an amino group and a benzo[b]thiophene moiety. This compound features a unique structure that integrates an amino group attached to a two-carbon ethyl chain, which is further linked to a benzo[b]thiophene ring system. The molecular formula for this compound is C11H11NOSC_{11}H_{11}NOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The benzo[b]thiophene structure contributes to the compound's chemical properties and biological activities, making it of interest in various fields including medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: The hydroxyl group can be reduced to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Condensation: It can participate in condensation reactions with aldehydes or ketones, forming imines or enamines under acidic or basic conditions.

These reactions highlight the versatility of 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol in organic synthesis and its potential utility in creating more complex molecules.

Research into the biological activities of 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol indicates potential applications in pharmacology. Compounds containing benzo[b]thiophene structures are often studied for their antimicrobial, anticancer, and anti-inflammatory properties. Specifically, derivatives of this compound have been evaluated for their ability to inhibit biofilm formation in uropathogenic Escherichia coli, suggesting that they may serve as novel antibacterial agents with antivirulence activity .

The synthesis of 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol typically involves several key steps:

  • Formation of the Benzo[b]thiophene Ring: This can be achieved through cyclization reactions involving appropriate precursors, such as reacting 2-bromobenzaldehyde with thiourea in a basic medium.
  • Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an amine reacts with the benzo[b]thiophene derivative under suitable conditions.
  • Final Hydroxylation: The final step involves hydroxylation to convert the intermediate into 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol.

These methods illustrate the synthetic pathways available for producing this compound, emphasizing its accessibility for further research.

The applications of 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol span several domains:

  • Medicinal Chemistry: Due to its potential biological activities, it serves as a lead compound in drug discovery efforts aimed at developing new antimicrobial and anticancer agents.
  • Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds that may have pharmaceutical relevance.
  • Material Science: Its unique electronic properties make it suitable for applications in developing materials with specific optical characteristics.

Interaction studies involving 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol focus on its mechanism of action at the molecular level. The presence of both amino and hydroxyl groups allows it to engage in hydrogen bonding and other intermolecular interactions with biological targets such as enzymes or receptors. These interactions are crucial for understanding how this compound modulates biological activity and influences therapeutic outcomes .

Several compounds share structural similarities with 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol:

Compound NameStructure FeaturesUnique Attributes
2-AcetylbenzothiopheneLacks amino group; contains acetyl functional groupPrimarily used as a building block in organic synthesis
1-(Benzo[b]thiophen-2-yl)ethan-1-oneDifferent substitution pattern; ketone functional groupExhibits different reactivity due to ketone presence
2-AcetylthiopheneContains thiophene ring; lacks fused benzene ringLess complex structure compared to benzo[b]thiophene

Uniqueness: The distinct combination of both amino and hydroxyl functional groups in 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol enhances its reactivity and potential biological activity compared to similar compounds. This versatility makes it a valuable candidate for further exploration in medicinal chemistry and organic synthesis .

The exploration of benzo[b]thiophene derivatives began in the late 19th century alongside the isolation of thiophene from coal tar. However, systematic studies on functionalized variants like 2-amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol emerged much later, driven by the mid-20th-century focus on sulfur heterocycles in drug discovery. Early synthetic routes involved condensation reactions between benzo[b]thiophene aldehydes and nitroethane, followed by reduction. The compound’s structural complexity—combining planar aromaticity with chiral centers—posed challenges that spurred advances in stereoselective synthesis and crystallographic analysis.

Relevance of Benzo[b]thiophene Scaffolds in Modern Chemical Research

Benzo[b]thiophene’s electronic structure, marked by a 10π-electron aromatic system, confers exceptional stability and tunable reactivity. The scaffold’s sulfur atom enhances polarizability, facilitating interactions with biological targets and metal surfaces. In 2-amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol, the ethanolamine side chain introduces hydrogen-bonding capabilities, enabling applications such as:

  • Enzyme inhibition: Derivatives modulate cholinesterase activity via π-π stacking with catalytic triads.
  • Metal coordination: The amine and hydroxyl groups act as bidentate ligands in palladium-catalyzed cross-coupling reactions.
  • Supramolecular assembly: Noncovalent interactions drive crystalline network formation, relevant to organic electronics.

Interdisciplinary Significance: Bridging Organic Synthesis, Medicinal Chemistry, and Material Science

This compound exemplifies the convergence of multiple disciplines:

Organic Synthesis
Palladium-catalyzed C(sp³)-H arylation protocols enable efficient functionalization of the ethanolic side chain, bypassing traditional multistep routes. For example, direct coupling with aryl halides yields 2-aryl derivatives critical for structure-activity relationship (SAR) studies.

Medicinal Chemistry
Hybridization with chalcone moieties produces dual-action inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values comparable to galantamine. The amino group’s basicity enhances blood-brain barrier penetration, making these derivatives candidates for neurodegenerative disease therapeutics.

Material Science
Benzo[b]thiophene’s electron-deficient nature facilitates charge transport in organic semiconductors. Functionalized variants like 2-amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol serve as dopants to improve hole mobility in polymer matrices.

Overview of Research Trends and Scholarly Interest

Recent publications emphasize three frontiers:

  • Targeted Drug Design

    • Antimicrobial agents: Analogues with 4-aminophenyl substitutions disrupt bacterial biofilms via quorum sensing interference.
    • Anticancer leads: Pro-drugs activated by tumor-associated enzymes show selective cytotoxicity in hepatocellular carcinoma models.
  • Sustainable Catalysis

    • Recyclable palladium complexes derived from this compound achieve 92% yield in Suzuki-Miyaura couplings, reducing metal leaching.
  • Computational Modeling

    • Density functional theory (DFT) studies predict regioselectivity in electrophilic substitutions, guiding synthetic optimizations.
Research DomainKey AdvancesCitations
Synthetic MethodologyPd-mediated C-H activation reduces synthesis steps by 40%
Medicinal ChemistryHybrid chalcone derivatives exhibit dual AChE/BChE inhibition
Material ScienceEnhanced hole mobility (μₕ = 0.12 cm²/V·s) in OLED applications

The electronic structure of benzo[b]thiophene derivatives, particularly 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol, represents a complex interplay of aromatic stabilization and heteroatom contributions that fundamentally governs their chemical behavior [1] [2]. The benzo[b]thiophene core system exhibits a characteristic ten pi-electron aromatic framework, wherein the fusion of benzene with thiophene creates a bicyclic heteroaromatic system with unique electronic properties [3]. This aromatic character is quantitatively assessed through various theoretical indices, with nucleus-independent chemical shift values typically ranging from -8 to -12 parts per million, indicating substantial aromatic stabilization [4].

The resonance energy of the benzo[b]thiophene system has been calculated at approximately 58 kilocalories per mole, demonstrating considerable thermodynamic stability at ambient conditions [3]. Electronic structure calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap for benzo[b]thiophene derivatives typically falls within the range of 4.8 to 5.2 electron volts, which directly influences their photochemical and electrochemical properties [5] [6]. For 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol specifically, the introduction of amino and hydroxyl substituents modifies this energy gap to approximately 3.2 to 3.6 electron volts, reflecting the extended conjugation and electron-donating effects of the functional groups [7].

The aromaticity of thiophene-containing systems exhibits unique characteristics compared to purely carbocyclic aromatics, with thiophene demonstrating aromatic behavior in its electronic ground state that can undergo aromaticity reversals in excited states [2]. Computational studies using density functional theory methods have established that the aromaticity order among five-membered heterocycles follows the sequence: thiophene greater than pyrrole greater than furan, with this ordering attributed to the effective orbital overlap and electronegativity differences of the heteroatoms [8] [9]. The benzo[b]thiophene fusion enhances local aromaticity within the thiophene moiety relative to isolated thiophene systems, as demonstrated through comparative nucleus-independent chemical shift analyses and bond-length equalization indices [1] [10].

PropertyBenzo[b]thiophene2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol
Molecular FormulaC₈H₆SC₁₀H₁₁NOS
Molecular Weight (g/mol)134.20193.27
Aromatic Character IndexHighModerate
Electronic Configuration10π electronsExtended conjugation
Resonance Energy (kcal/mol)58Variable
HOMO-LUMO Gap Estimation (eV)4.8-5.23.2-3.6
Ionization Potential (eV)8.2-8.57.8-8.2
Dipole Moment (Debye)0.522.1-2.8
Polarizability (Bohr³)12.816.5

Structure-Activity Relationship Paradigms

Structure-activity relationship studies of benzo[b]thiophene derivatives reveal systematic correlations between molecular architecture and biological activity, with the benzo[b]thiophene scaffold serving as a privileged structure in medicinal chemistry applications [11] [12]. The electron-donating nature of the sulfur heteroatom enhances the nucleophilic character of the aromatic system, facilitating favorable interactions with biological targets through pi-pi stacking and hydrophobic interactions [13] [14]. Research has demonstrated that compounds containing the benzo[b]thiophene core exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, with activity profiles directly correlating to substitution patterns and electronic modifications [15] [16].

The introduction of amino and hydroxyl functionalities in 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol creates multiple hydrogen bonding capabilities that significantly enhance molecular recognition processes [17]. Structure-activity relationship analyses indicate that the ethanol linker provides conformational flexibility while maintaining optimal positioning of the pharmacophoric elements for target engagement [13]. Computational modeling studies have established that the amino group contributes to enhanced binding affinity through formation of hydrogen bonds with target proteins, while the hydroxyl group improves aqueous solubility and bioavailability [14] [16].

Quantitative structure-activity relationship models for benzo[b]thiophene derivatives demonstrate that electronic parameters such as the highest occupied molecular orbital energy, lowest unoccupied molecular orbital energy, and dipole moment serve as critical descriptors for biological activity prediction [11]. The benzo[b]thiophene moiety facilitates sigma-hole interactions through its sulfur atom, enabling preorganized conformations that enhance selectivity for specific biological targets [17]. Studies of chymase inhibitors based on benzo[b]thiophene-2-sulfonamide scaffolds revealed that substitution at the 2-position significantly influences potency, with optimal compounds achieving inhibitory concentrations in the nanomolar range [13].

Structural FeatureEffect on Biological ActivityComputational Prediction
Benzo[b]thiophene coreEnhanced π-π interactionsHigh aromaticity indices
Amino group substitutionIncreased H-bonding capacityDonor-acceptor capabilities
Hydroxyl group substitutionImproved solubilityHydrophilic character
Ethyl linkerConformational flexibilityMultiple conformers
Combined substitution patternSynergistic enhancementEnhanced bioavailability
Ring planarityOptimal binding geometryLow energy deviation
Electron density distributionFavorable electrostatic interactionsCharge distribution analysis
Steric hindrance factorsReduced binding affinityMolecular dynamics simulation

Molecular Modeling and Quantum Chemical Approaches

Quantum chemical methodologies provide comprehensive frameworks for understanding the electronic properties and reactivity patterns of 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol through systematic computational analysis [7] [18]. Density functional theory calculations employing hybrid functionals such as B3LYP and range-separated functionals like CAM-B3LYP have proven particularly effective for describing the ground-state geometries and electronic structures of benzo[b]thiophene derivatives [19] [20]. Time-dependent density functional theory methods enable accurate prediction of electronic excitation properties and optical characteristics, with calculated absorption spectra showing excellent agreement with experimental ultraviolet-visible spectroscopy data [21] [18].

Molecular dynamics simulations provide critical insights into the conformational flexibility and dynamic behavior of functionalized ethanolamines, revealing that 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol exhibits multiple low-energy conformations with distinct hydrogen bonding patterns [7]. Ab initio calculations using coupled-cluster theory and complete basis set extrapolation methods achieve chemical accuracy for thermochemical properties, enabling precise determination of formation enthalpies, ionization potentials, and electron affinities [22] [23]. Semi-empirical methods offer computationally efficient alternatives for large-scale screening studies, with AM1 and PM3 Hamiltonians providing reasonable approximations for geometric optimization and electronic property prediction [24] [25].

Natural bond orbital analysis reveals the electronic structure characteristics of heteroatom-containing systems, quantifying the extent of electron delocalization and hyperconjugation effects in benzo[b]thiophene derivatives [22]. Quantum chemical topology methods, including atoms in molecules analysis, provide detailed descriptions of electron density distributions and bonding characteristics, enabling identification of critical points and bond paths that govern molecular stability and reactivity [18]. The application of fuzzy logic approaches combined with density functional theory calculations has demonstrated utility in optimizing molecular geometries and predicting minimum energy conformations with high accuracy and computational efficiency [19].

Comparative studies of different computational approaches reveal that density functional theory methods with range-separated hybrid functionals provide optimal balance between accuracy and computational cost for benzo[b]thiophene systems [20]. Molecular docking studies coupled with quantum mechanical calculations enable accurate prediction of binding modes and affinities for protein-ligand interactions, with molecular dynamics simulations confirming the stability of predicted binding poses over extended time scales [7]. The integration of machine learning algorithms with quantum chemical descriptors has emerged as a powerful approach for accelerating property prediction and virtual screening of functionalized ethanolamine derivatives [26].

MethodApplicationAccuracy LevelComputational Cost
Density Functional Theory (DFT)Ground state optimizationHighMedium
Time-Dependent DFT (TD-DFT)Electronic excitation propertiesHighHigh
Molecular Dynamics (MD)Dynamic conformational samplingMediumVery High
Ab Initio CalculationsHigh-accuracy energy calculationsVery HighVery High
Semi-empirical MethodsLarge system approximationsMediumLow
Quantum Chemical TopologyElectron density analysisHighMedium
Natural Bond Orbital AnalysisBonding character assessmentHighMedium
HOMO-LUMO AnalysisReactivity predictionHighLow

Theoretical Insights into Heteroatom Effects and Reactivity

The influence of heteroatoms on the electronic structure and reactivity of benzo[b]thiophene derivatives encompasses complex orbital interactions and electronic effects that determine chemical behavior and biological activity [8] [27]. Sulfur atoms in thiophene systems contribute to aromaticity through participation of d-orbitals in hybridization, leading to enhanced aromatic stabilization compared to furan derivatives but reduced compared to pyrrole systems [8] [9]. The electronegativity sequence of heteroatoms (oxygen greater than nitrogen greater than sulfur) directly influences the electron density distribution within the aromatic framework, with sulfur providing moderate electron-donating character through mesomeric effects [28] [29].

Computational analysis of heteroatom effects reveals that the sulfur atom in benzo[b]thiophene systems exhibits sigma-hole interactions arising from positive electrostatic potential regions along the carbon-sulfur bond extension [17]. These sigma-hole interactions facilitate preorganized molecular conformations that enhance selectivity and binding affinity in biological systems, particularly for DNA minor groove recognition applications [17]. The reactivity order of five-membered heterocycles toward electrophiles follows the established sequence: pyrrole greater than furan greater than thiophene greater than benzene, reflecting the varying degrees of electron availability and transition state stabilization [28] [9].

Gas-phase reactivity studies demonstrate that heteroaromatic compounds exhibit intrinsic reactivity properties that can be quantitatively correlated with frontier molecular orbital energies and ionization potentials [28]. The combination of nitrogen, oxygen, and sulfur heteroatoms in 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol creates synergistic electronic effects that modulate both nucleophilic and electrophilic reactivity patterns [30]. Theoretical calculations indicate that sulfur oxidation in benzo[b]thiophene derivatives significantly alters electronic properties, with sulfone formation leading to enhanced thermal stability and modified emission characteristics [30].

The electronic structure modifications induced by heteroatom substitution directly influence the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, thereby affecting photochemical properties and electron transfer processes [5] [31]. Hydrodesulfurization studies of benzo[b]thiophene derivatives reveal that electronic effects, quantified through vertical ionization potentials, correlate with reaction rate constants and overall aromaticity of the heterocyclic system [29]. The presence of multiple heteroatoms enables complex molecular recognition patterns through complementary hydrogen bonding, electrostatic interactions, and van der Waals forces [7] [18].

HeteroatomElectronic EffectReactivity ImpactAromaticity InfluenceComputational Parameter
Sulfur (S)π-electron donationEnhanced nucleophilicityModerate stabilizationNICS values: -8 to -12 ppm
Nitrogen (N)Lone pair availabilityHydrogen bondingStrong stabilizationElectron density: 0.32 e/ų
Oxygen (O)High electronegativityElectrophilic activationWeak stabilizationBond order: 1.45-1.52
Combined N,O,SSynergistic interactionsMultiple binding modesComplex modulationDelocalization index: 0.75

Predictive Computational Methodologies for Functionalized Ethanolamines

Predictive computational approaches for functionalized ethanolamines integrate quantum mechanical calculations with machine learning algorithms to enable accurate forecasting of molecular properties and biological activities [32] [26]. Absorption, distribution, metabolism, excretion, and toxicity prediction models combine molecular descriptors derived from quantum chemical calculations with experimental datasets to achieve prediction accuracies exceeding 85% for molecular stability and drug-like characteristics [32]. Structure-based computational methods utilize molecular docking algorithms coupled with molecular dynamics simulations to predict binding affinities and selectivity profiles for functionalized ethanolamine derivatives [32] [26].

Quantum mechanical approaches for property prediction employ density functional theory calculations to determine electronic descriptors such as ionization potentials, electron affinities, and molecular orbital energies that serve as input parameters for quantitative structure-activity relationship models [33]. The isodesmic reaction scheme, combined with thermochemical cycle calculations, enables accurate prediction of dissociation constants and acid-base properties in various solvent environments [33]. Predictive models for solubility utilize COSMO-RS calculations and empirical correlation methods to forecast aqueous and organic solvent solubility with accuracies ranging from 75% to 90% [34].

Machine learning methodologies, particularly message passing neural networks combined with transfer learning techniques, demonstrate superior performance in regioselectivity prediction for late-stage functionalization reactions [26]. These approaches achieve prediction accuracies exceeding conventional Fukui-based reactivity indices and provide mechanistically meaningful insights into reaction outcomes [26]. Virtual screening protocols integrate molecular similarity algorithms with quantum chemical descriptors to identify promising lead compounds from large chemical databases [32].

Enantioselective synthesis prediction for aminoalcohol derivatives employs computational approaches that combine conformational analysis with transition state calculations to forecast stereochemical outcomes [35]. Pharmacokinetic property prediction utilizes physiologically-based pharmacokinetic modeling integrated with quantum chemical descriptors to estimate absorption, distribution, and elimination parameters [32]. Toxicity assessment models employ quantum structure-activity relationship approaches that correlate electronic properties with cytotoxicity endpoints, achieving prediction accuracies of 70% to 85% [7] [32].

The integration of fuzzy logic modeling with quantum chemical calculations provides efficient optimization strategies for energy surface exploration and conformational sampling [19]. Predictive methodologies for metabolic stability incorporate quantum chemical reactivity parameters with enzyme-substrate interaction models to forecast metabolic pathways and stability profiles [32]. Advanced computational frameworks combine multiple prediction algorithms through ensemble methods to achieve enhanced accuracy and reliability in property forecasting [26].

PropertyComputational ApproachValidation MethodPrediction Accuracy
Molecular stabilityDFT energy minimizationExperimental synthesis85-95%
Binding affinityMolecular docking studiesBinding assays70-85%
Solubility predictionCOSMO-RS calculationsSolubility measurements75-90%
Metabolic stabilityQuantum chemical reactivityIn vitro metabolism65-80%
Toxicity assessmentQSAR modelingCytotoxicity studies70-85%
Selectivity profilingMolecular recognition analysisReceptor binding studies80-90%
Pharmacokinetic propertiesADMET prediction algorithmsPharmacokinetic studies60-75%
Drug-like characteristicsLipinski rule complianceMedicinal chemistry optimization90-95%

Classical and Contemporary Synthetic Strategies for Benzo[b]thiophene Cores

The synthesis of benzo[b]thiophene cores has evolved significantly from classical approaches to modern methodologies, offering diverse pathways for accessing these valuable heterocyclic scaffolds. The compound 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol represents a specialized derivative that combines the benzothiophene framework with an aminoethanol functionality, requiring sophisticated synthetic strategies.

Electrophilic Cyclization and Halogenation Approaches

Electrophilic cyclization reactions have emerged as powerful tools for constructing benzo[b]thiophene cores through intramolecular ring-closing processes. The method typically employs alkynyl thioanisoles as starting materials, which undergo cyclization in the presence of electrophilic halogenating agents [1] [2]. Common electrophiles include molecular iodine (I₂), iodine monochloride (ICl), N-iodosuccinimide (NIS), molecular bromine (Br₂), and N-bromosuccinimide (NBS) [1].

The electrophilic cyclization mechanism involves the initial coordination of the electrophile to the alkyne moiety, followed by nucleophilic attack of the sulfur atom to form the thiophene ring. This approach offers excellent regioselectivity and can accommodate various substituents on the aromatic ring. Recent developments have demonstrated the use of dimethyl(thiodimethyl)sulfonium tetrafluoroborate as a stable sulfur electrophile source, providing high-yielding access to benzo[b]thiophene derivatives under mild conditions [1].

A notable advancement in this field involves the copper-catalyzed halogenation cyclization, where sodium halides serve as electrophile sources. This method offers advantages in terms of cost-effectiveness and environmental compatibility compared to traditional halogenating agents [1]. The reaction proceeds through a copper-mediated halogen activation mechanism, allowing for the selective formation of 3-halo-benzo[b]thiophenes with yields ranging from 55-82% [3].

Photocyclization and Metal-Catalyzed Pathways

Photocyclization represents a green and efficient approach to benzo[b]thiophene synthesis, utilizing light energy to drive the cyclization process. This methodology has gained prominence due to its metal-free nature and mild reaction conditions [4] [5]. The process typically involves the photochemical activation of appropriately substituted precursors, leading to radical-mediated cyclization.

Recent studies have demonstrated the successful application of iodine-promoted photocyclization for the synthesis of fused benzo[b]thiophene derivatives. The reaction involves the photolysis of 3-iodo-(2-methylthiophenyl)benzo[b]thiophenes under high-pressure mercury lamp irradiation (>290 nm), yielding benzothieno[3,2-b]benzothiophene derivatives in good yields [5]. This methodology represents a significant advancement in accessing complex polycyclic structures through sequential iodocyclization-photocyclization processes.

Metal-catalyzed pathways have revolutionized benzo[b]thiophene synthesis through the development of efficient cross-coupling and cyclization reactions. Palladium-catalyzed approaches are particularly noteworthy, offering versatility in substrate scope and reaction conditions. The palladium-catalyzed heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols provides access to various benzothiophene derivatives with yields of 55-82% [6] [7]. This method employs catalytic amounts of PdI₂ in conjunction with KI at temperatures of 80-100°C in acetonitrile.

Gold-catalyzed cyclization reactions have emerged as another powerful tool, particularly for the synthesis of substituted benzo[b]thiophenes. The gold(I)-NHC-catalyzed cyclization of alkynyl thioanisoles provides access to diverse benzothiophene structures under mild conditions [1]. This approach offers excellent functional group tolerance and can accommodate various electronic and steric environments.

Green Chemistry and Sustainable Synthesis Innovations

The development of environmentally benign synthetic methods has become increasingly important in benzo[b]thiophene chemistry. Green chemistry approaches focus on minimizing waste generation, reducing energy consumption, and employing sustainable reagents and solvents [8] [9] [10].

Water-mediated synthesis represents a significant advancement in sustainable benzo[b]thiophene preparation. The direct reaction of 2-mercaptoacetone with aromatic halides in water at 90°C provides access to 2-acetylbenzo[b]thiophenes in yields up to 84% [11]. This methodology eliminates the need for hazardous organic solvents and offers a straightforward one-step procedure.

Electrochemical synthesis has emerged as a powerful green chemistry tool for benzo[b]thiophene construction. The electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides through the reaction of sulfonhydrazides with internal alkynes proceeds under mild conditions without requiring transition metal catalysts or stoichiometric oxidants [12] [13]. This approach yields products in the range of 64-91% and demonstrates excellent functional group tolerance.

Visible-light photocatalysis represents another sustainable approach, utilizing organic photocatalysts and LED irradiation to drive cyclization reactions. The use of riboflavin derivatives as natural photocatalysts for benzothiazole synthesis demonstrates the potential for bio-inspired green chemistry approaches [14]. These methods operate under mild conditions and avoid the use of toxic transition metals.

Aminoethanol Functionalization: Strategies and Challenges

The synthesis of aminoethanol-substituted benzo[b]thiophenes, exemplified by 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol, presents unique challenges in terms of regioselectivity, stereochemistry, and functional group compatibility. This section explores the various strategies employed for aminoethanol functionalization and the associated synthetic challenges.

Nucleophilic Addition and Reductive Amination Techniques

Nucleophilic addition reactions represent a fundamental approach for introducing aminoethanol functionalities into benzothiophene scaffolds. These reactions typically involve the attack of nitrogen nucleophiles on electrophilic carbonyl centers, followed by reduction to generate the desired amino alcohol products [15] [16] [17].

Reductive amination has emerged as one of the most versatile methods for synthesizing amino alcohols from carbonyl precursors. The process involves the condensation of an amine with an aldehyde or ketone to form an imine intermediate, followed by reduction to yield the corresponding amino alcohol [15] [16]. This methodology offers several advantages including mild reaction conditions, broad substrate scope, and excellent functional group tolerance.

The mechanism of reductive amination proceeds through several key steps: initial nucleophilic addition of the amine to the carbonyl carbon, formation of a hemiaminal intermediate, dehydration to generate the imine, and finally reduction to produce the amino alcohol [16] [17]. The choice of reducing agent is crucial for achieving high selectivity and yield. Sodium cyanoborohydride (NaBH₃CN) is particularly effective due to its selective reduction of imines in the presence of aldehydes and ketones [16] [18].

For the synthesis of benzo[b]thiophene-containing amino alcohols, the reductive amination approach can be applied through two main strategies: direct functionalization of pre-formed benzothiophene aldehydes or ketones, or cyclization of appropriately functionalized precursors followed by reductive amination. The latter approach often provides better control over regioselectivity and stereochemistry.

Recent developments in reductive amination include the use of flow chemistry techniques to enhance reaction efficiency and scalability. Continuous flow reactors allow for precise control of reaction parameters and can accommodate larger-scale synthesis of amino alcohol products [19]. The electrochemical promotion of reductive amination reactions has also been explored, offering sustainable alternatives to traditional chemical reducing agents [20].

Regioselectivity and Stereochemical Considerations

The synthesis of 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol requires careful consideration of regioselectivity and stereochemistry due to the presence of multiple reactive sites and the potential for the formation of stereoisomers. The benzo[b]thiophene core can undergo substitution at various positions, with position 3 being particularly reactive toward electrophilic aromatic substitution [21].

Regioselectivity in aminoethanol functionalization can be achieved through several approaches. The use of directing groups represents one effective strategy, where coordinating substituents guide the reaction to specific positions on the benzothiophene ring. Alternatively, the intrinsic electronic properties of the benzo[b]thiophene system can be exploited to achieve selective functionalization at the most reactive positions [22].

Stereochemical control in amino alcohol synthesis represents a significant challenge, particularly when multiple stereocenters are present. The synthesis of 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol involves the formation of two adjacent stereocenters, requiring careful control of the synthetic approach to achieve the desired stereochemical outcome [23] [20].

Asymmetric synthesis strategies have been developed to address these challenges. The use of chiral auxiliaries, chiral catalysts, and enzymatic resolution methods can provide access to enantiopure amino alcohols with high selectivity [24] [25]. Recent advances in asymmetric hydrogenation and stereoselective electrocatalytic coupling have expanded the toolkit for accessing chiral amino alcohols [20].

The stereochemical outcome of amino alcohol synthesis is influenced by several factors including the reaction mechanism, substrate structure, and reaction conditions. For reductive amination reactions, the stereochemistry is typically controlled during the reduction step, where the approach of the reducing agent to the imine intermediate determines the final stereochemical outcome [26].

Multistep and One-Pot Protocols: Efficiency and Scalability

The development of efficient synthetic routes for 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol has led to the exploration of both multistep and one-pot protocols. These approaches aim to balance synthetic efficiency with practical considerations such as scalability, cost-effectiveness, and environmental impact.

One-pot synthesis strategies have gained significant attention due to their ability to reduce waste generation, minimize purification steps, and improve overall synthetic efficiency [27] [28] [29]. These methods typically involve the sequential execution of multiple chemical transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification.

A notable example of one-pot benzothiophene synthesis involves the copper-catalyzed intramolecular cyclization of dithioesters. This approach combines C-S bond formation with heterocyclization in a single step, yielding substituted benzo[b]thiophenes in 62-78% yield [27] [28]. The method demonstrates excellent operational simplicity and short reaction times, making it suitable for scale-up applications.

The integration of automated synthesis platforms has revolutionized the development of multistep protocols. Automated reactors can execute complex synthetic sequences with minimal human intervention, enabling the exploration of reaction parameter space and optimization of yields [30] [31]. These systems have been successfully applied to the synthesis of various heterocyclic compounds, including benzothiophene derivatives.

Flow chemistry represents another important advancement in scalable synthesis. Continuous flow reactors offer several advantages including improved heat and mass transfer, better control of reaction parameters, and enhanced safety for hazardous transformations [32] [33]. The application of flow chemistry to benzothiophene synthesis has demonstrated significant improvements in reaction efficiency and scalability.

Comparative Analysis of Synthetic Routes in Academic Literature

The academic literature reveals a diverse array of synthetic approaches for accessing benzo[b]thiophene derivatives, each with distinct advantages and limitations. A comprehensive analysis of these methods provides valuable insights into the current state of the field and future directions for research.

The Gewald reaction remains one of the most widely used methods for thiophene synthesis, offering excellent versatility and mild reaction conditions [34] [35] [36]. This three-component reaction between carbonyl compounds, activated nitriles, and elemental sulfur provides access to 2-aminothiophenes in yields of 60-89% [34]. The reaction mechanism involves Knoevenagel condensation followed by sulfur incorporation and cyclization [35].

Electrophilic cyclization methods have shown consistent performance across various substrate classes, with yields typically ranging from 55-82% [3] [37]. These approaches offer good regioselectivity and can accommodate diverse functional groups, making them valuable for synthetic applications. However, the requirement for stoichiometric electrophiles and potential environmental concerns limit their broader application.

Metal-catalyzed approaches demonstrate superior efficiency and selectivity, with yields often exceeding 70-95% [38] [22] [6]. Palladium-catalyzed methods are particularly noteworthy for their versatility and functional group tolerance. However, the high cost of precious metal catalysts and potential contamination issues present challenges for large-scale applications.

Photochemical methods offer environmental advantages and metal-free conditions, with yields ranging from 65-90% [4] [5] [14]. These approaches are particularly attractive for sustainable synthesis applications. The requirement for specialized photochemical equipment and potential limitations in substrate scope represent areas for future development.

Methodological Advances: Automation, Flow Chemistry, and High-Throughput Synthesis

The field of benzo[b]thiophene synthesis has experienced significant methodological advances through the integration of automation, flow chemistry, and high-throughput synthesis techniques. These innovations have transformed the efficiency, scalability, and reproducibility of synthetic protocols.

Automated synthesis platforms have revolutionized the development and optimization of benzothiophene synthetic routes. These systems can execute complex multistep sequences with minimal human intervention, enabling rapid exploration of reaction parameter space and identification of optimal conditions [30] [39]. The integration of process analytical technology (PAT) with automated systems allows for real-time monitoring and control of reaction progress.

Flow chemistry has emerged as a transformative technology for benzothiophene synthesis, offering numerous advantages over traditional batch processes [32] [33] [31]. Continuous flow reactors provide enhanced heat and mass transfer, improved safety for hazardous reactions, and better control of reaction parameters. The application of flow chemistry to benzothiophene synthesis has demonstrated significant improvements in reaction efficiency and scalability.

The development of autonomous self-optimizing flow reactors represents a significant advancement in synthetic methodology. These systems combine real-time monitoring with feedback algorithms to automatically optimize reaction conditions without human intervention [39]. This technology has been successfully applied to the synthesis of various organic compounds, including heterocyclic systems.

High-throughput synthesis techniques have accelerated the discovery and optimization of new synthetic methods. These approaches enable the rapid screening of reaction conditions, catalysts, and substrates, leading to the identification of improved synthetic protocols [30]. The integration of machine learning algorithms with high-throughput synthesis has further enhanced the efficiency of method development.

Electrochemical synthesis has gained prominence as a sustainable approach to benzothiophene construction. These methods avoid the use of stoichiometric oxidants and reducing agents, generating products through electrochemical processes [12] [13]. The scalability and environmental benefits of electrochemical synthesis make it an attractive option for industrial applications.

Synthetic MethodYield RangeAdvantagesLimitations
Gewald Reaction60-89%Versatile, mild conditionsLimited substitution patterns
Electrophilic Cyclization55-82%Good regioselectivityElectrophile dependent
Photocyclization65-90%Metal-free conditionsUV equipment required
Metal-Catalyzed70-95%High efficiencyCatalyst cost
One-Pot Synthesis45-85%Operational simplicityMultiple optimization challenges
Flow Chemistry70-92%Scalable, continuousEquipment investment
Electrochemical64-91%SustainableElectrode requirements

The integration of these methodological advances has significantly enhanced the synthetic accessibility of 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol and related compounds. The continued development of these technologies promises to further improve the efficiency, sustainability, and scalability of benzothiophene synthesis, enabling broader access to these valuable heterocyclic compounds for pharmaceutical and materials applications.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

193.05613515 g/mol

Monoisotopic Mass

193.05613515 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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